4-アミノピリジン塩酸塩

概要

説明

4-Aminopyridine hydrochloride is a compound that has been extensively studied due to its importance as an intermediate in the synthesis of new pesticides and medicaments. It is synthesized from pyridine-N-oxide, with a reported total yield higher than 80%, and its structure has been confirmed by various spectroscopic methods including MS, IR, and NMR .

Synthesis Analysis

The synthesis of 4-aminopyridine has been described in several studies. One method involves the reaction of 4-aminopyridinium hydrochloride with various ligands in aqueous solution, followed by recrystallization in N,N-dimethylformamide . Another study introduced a synthesis technique using pyridine-N-oxide, which proved to be reliable with a high yield . Additionally, a new method for synthesizing a fluorine-18-labeled derivative, 3-[18 F]fluoro-4-aminopyridine, has been developed using the Yamada-Curtius rearrangement, which offers better radiochemical yield and specific activity .

Molecular Structure Analysis

The molecular structure of 4-aminopyridine derivatives has been determined using neutron diffraction, IR spectroscopy, and X-ray diffraction. For instance, the structure of 4-aminopyridine hemiperchlorate was determined to consist of perchlorate anions and asymmetrically H-bridged cations with a short, nearly linear hydrogen bond . The crystal structures of 4-aminopyridinium salts with planar inorganic dithiooxalato anions have been described as isostructural, crystallizing in the monoclinic system with significant π-π and dz2-π interactions contributing to the lattice cohesiveness .

Chemical Reactions Analysis

4-Aminopyridine forms various complexes and salts through chemical reactions. Co-crystallizations with substituted salicylic acids result in proton transfer from the carboxyl group of the acid to the pyridine nitrogen of the base, forming diverse supramolecular synthons . The photochemical behavior of 4'-amino-2-styrylpyridines and their salts has been studied, showing that ultraviolet irradiation leads to the formation of cis and trans isomers and, under prolonged irradiation, dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyridine and its complexes have been analyzed through various techniques. The salt 4-aminopyridinium 3-(4-aminopyridinium) succinate tetrahydrate was found to exhibit second-order non-linear optical properties, with higher average polarizability, hyperpolarizability, and dipole moment upon complexation or salt formation . The oxidative polycondensation of 4-aminopyridine has been studied, leading to the synthesis of oligo-4-aminopyridine with specific molecular weight and polydispersity index values .

科学的研究の応用

神経変性疾患の管理

4-アミノピリジン塩酸塩は、神経伝達を強化することにより、神経変性疾患の管理において有望な結果を示しています。 シナプス伝達を増強する能力は、神経学的疾患を軽減する可能性があり、神経科学研究における貴重なツールとなっています .

脱髄性疾患の治療

この化合物は、特に脱髄性疾患の管理における役割で注目されています。 電位依存性カリウムチャネルを阻害することにより、活動電位を延長し、神経伝達物質の放出量を増やし、多発性硬化症などの病態における神経シグナル伝達を改善する可能性があります .

てんかん治療

てんかん、特にKCNA2脳症の場合、4-アミノピリジン塩酸塩は、合わせた治療選択肢として役立ちます。 KV1.2サブユニットにおける機能獲得欠損を拮抗し、発作の頻度を減らし、患者の転帰を改善する可能性があります .

神経学のためのナノ製剤

ナノ製剤の登場により、4-アミノピリジン塩酸塩の投与が変化しました。 これらの製剤は、薬物の安定性を強化し、放出速度を制御し、バイオアベイラビリティを向上させ、神経学における個別化医療と標的療法への道を切り開きます .

神経伝達の強化

研究では、神経伝達を強化するための4-アミノピリジン塩酸塩の使用が調査されています。 この応用は、シナプスの機能を理解するために不可欠であり、さまざまな神経学的状態の治療におけるブレークスルーにつながる可能性があります .

神経学的疾患における精密医療

4-アミノピリジン塩酸塩の作用機序は、重度の神経学的疾患における精密医療アプローチに適しています。 神経経路を調節する特異性は、より標的を絞った効果的な治療を可能にします .

前立腺癌術後の回復

前立腺全摘術後の神経回復を助けるための4-アミノピリジン塩酸塩の使用に関する新たな研究があります。 この応用は、このような手術を受ける患者の生活の質を大幅に改善する可能性があります .

物理化学的研究と受容体結合

4-アミノピリジン塩酸塩の物理化学的特性(溶解性、脂質との相互作用など)および選択的受容体結合の研究は、新規治療薬の開発および薬物受容体相互作用の理解に不可欠です .

作用機序

Target of Action

4-Aminopyridine hydrochloride, also known as pyridin-4-amine hydrochloride, primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons . By targeting these channels, 4-Aminopyridine hydrochloride can influence neural transmission .

Mode of Action

The compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . Consequently, this facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminopyridine hydrochloride involves the propagation of action potentials in neurons . By inhibiting voltage-gated potassium channels, the compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential . This disruption leads to a prolongation of the action potential, which in turn enhances the release of neurotransmitters and augments synaptic transmission .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a high bioavailability of 96% . The pharmacokinetics of 4-aminopyridine are complicated by an additional increase in plasma concentration during the elimination phase of the drug .

Result of Action

The molecular and cellular effects of 4-Aminopyridine hydrochloride’s action primarily involve the enhancement of neural transmission . By prolonging action potentials and increasing the release of neurotransmitters, the compound can augment synaptic transmission and potentially mitigate neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine hydrochloride can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s potency . At higher pH levels, more molecules of the compound exist in a non-ionized, lipid-soluble form, which can penetrate cell membranes more effectively . Once inside the cell, most of the molecules become protonated again, suggesting that the monocationic forms are the active species once they have reached their site of action .

Safety and Hazards

将来の方向性

4-Aminopyridine is a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . It is also suggested as a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . An increasing body of evidence suggests that besides these widely acknowledged symptomatic effects, 4-AP may have additional protective properties .

生化学分析

Biochemical Properties

4-Aminopyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Cellular Effects

4-Aminopyridine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .

Molecular Mechanism

The molecular mechanism of 4-Aminopyridine hydrochloride involves its interaction with biomolecules at the molecular level. It exerts its effects through the inhibition of voltage-gated potassium channels, leading to the elongation of action potentials and increased release of neurotransmitters . This results in enhanced neuronal signaling .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Aminopyridine hydrochloride can change in laboratory settings. It has been observed that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine hydrochloride vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents . The specific effects observed in these studies, as well as any toxic or adverse effects at high doses, would depend on the specific dosage used.

Metabolic Pathways

4-Aminopyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Aminopyridine hydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Aminopyridine hydrochloride and its effects on activity or function could be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

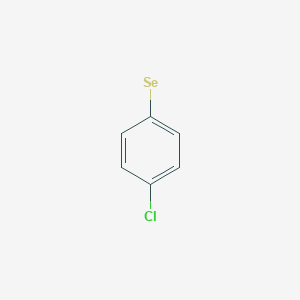

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

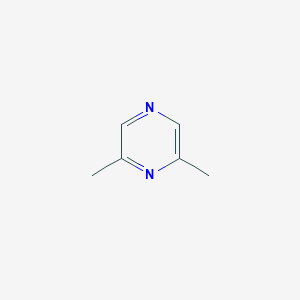

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。